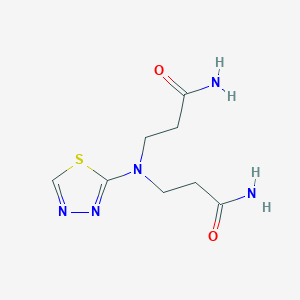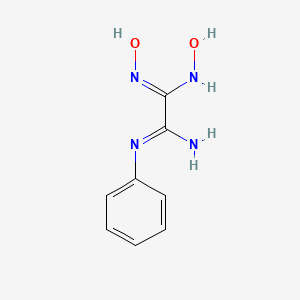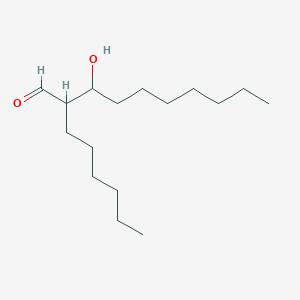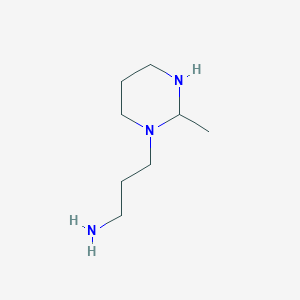
1,1,3,3-Tetramethyl-2-oxo-2,3-dihydro-1H-indene-5-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,3,3-Tetramethyl-2-oxo-2,3-dihydro-1H-indene-5-carbonitrile is an organic compound with a unique structure that includes a carbonitrile group and multiple methyl groups
Vorbereitungsmethoden
The synthesis of 1,1,3,3-Tetramethyl-2-oxo-2,3-dihydro-1H-indene-5-carbonitrile typically involves several steps. One common method includes the reaction of 1,1,3,3-tetramethyl-2,3-dihydro-1H-indene with a suitable nitrile source under controlled conditions. The reaction conditions often require specific temperatures and catalysts to ensure the desired product is obtained with high purity .
Analyse Chemischer Reaktionen
1,1,3,3-Tetramethyl-2-oxo-2,3-dihydro-1H-indene-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of different derivatives of the compound.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions vary based on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1,1,3,3-Tetramethyl-2-oxo-2,3-dihydro-1H-indene-5-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on various biological pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,1,3,3-Tetramethyl-2-oxo-2,3-dihydro-1H-indene-5-carbonitrile involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, leading to changes in their activity. These interactions can affect various cellular pathways and processes, resulting in the compound’s observed effects .
Vergleich Mit ähnlichen Verbindungen
1,1,3,3-Tetramethyl-2-oxo-2,3-dihydro-1H-indene-5-carbonitrile can be compared with other similar compounds, such as:
1,1,3,3-Tetramethyl-2,3-dihydro-1H-indene: This compound lacks the carbonitrile group, making it less reactive in certain chemical reactions.
1,1,3,3-Trimethyl-3-phenylindane: This compound has a phenyl group instead of a carbonitrile group, leading to different chemical properties and applications.
The uniqueness of this compound lies in its specific structure, which allows it to participate in a wide range of chemical reactions and makes it valuable for various applications.
Eigenschaften
| 138350-00-2 | |
Molekularformel |
C14H15NO |
Molekulargewicht |
213.27 g/mol |
IUPAC-Name |
1,1,3,3-tetramethyl-2-oxoindene-5-carbonitrile |
InChI |
InChI=1S/C14H15NO/c1-13(2)10-6-5-9(8-15)7-11(10)14(3,4)12(13)16/h5-7H,1-4H3 |
InChI-Schlüssel |
ZBVFCIKTEDTGNR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C2=C(C=C(C=C2)C#N)C(C1=O)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



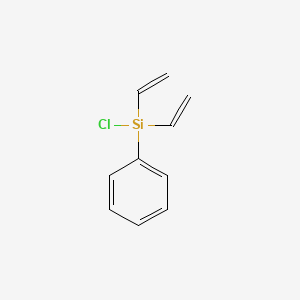
![3-{4-[4-(1H-Benzimidazol-1-yl)butyl]piperazin-1-yl}-1,2-benzothiazole](/img/structure/B14285501.png)

![2-{4-[(6-Chloro-1,3-benzoxazol-2-yl)oxy]phenoxy}-N-phenylpropanamide](/img/structure/B14285518.png)
